5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Catalog No.
S898417
CAS No.
1556457-89-6
M.F
C6H5BrN4
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

CAS Number

1556457-89-6

Product Name

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11)

InChI Key

TUJHMVADVRQFKX-UHFFFAOYSA-N

SMILES

C1=C(C2=CN=C(N=C2N1)N)Br

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)N)Br

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. Its molecular formula is C6H4BrN3C_6H_4BrN_3, with a molecular weight of approximately 198.02 g/mol. The compound features a bromine atom at the 5-position and an amino group at the 2-position of the pyrrolo[2,3-d]pyrimidine structure, which contributes to its chemical reactivity and biological properties. The compound is recognized for its potential in medicinal chemistry, particularly as a lead compound for drug development.

Typical of heterocycles, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions.
  • Amination: The amino group can participate in further reactions to form more complex molecules.
  • Cyclization: The compound can serve as a precursor in the synthesis of more complex heterocyclic compounds.

For instance, one synthesis method involves treating 7H-pyrrolo[2,3-d]pyrimidine with bromine in dimethylformamide (DMF) to yield the brominated product .

Research indicates that 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibits significant biological activity. It has been studied as a potential inhibitor of focal adhesion kinase, an enzyme implicated in various cancers and other diseases. The compound's ability to inhibit this kinase suggests its potential as an anticancer agent . Additionally, it has shown promise in modulating other biological pathways due to its unique structural features.

Several methods have been developed for synthesizing 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine:

  • Bromination of 7H-pyrrolo[2,3-d]pyrimidine: This involves the addition of bromine to the pyrrolo[2,3-d]pyrimidine backbone in DMF as a solvent.
    python
    # Example reactionbromine + 7H-pyrrolo[2,3-d]pyrimidine → 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
  • Multi-step Synthesis: Utilizing starting materials like 5-bromo-2,4-dichloropyrimidine and conducting multiple steps involving cyclization and substitution reactions to achieve the desired product .

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several applications in medicinal chemistry:

  • Drug Development: It serves as a scaffold for developing new drugs targeting focal adhesion kinase and potentially other therapeutic targets.
  • Biochemical Research: Used in studies investigating cellular signaling pathways and cancer biology.

The compound's unique structure allows for modifications that can enhance its biological activity or selectivity.

Interaction studies have demonstrated that 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine interacts with specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as a selective inhibitor of focal adhesion kinase, which plays a crucial role in cancer cell migration and invasion. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine1638761-56-40.96Contains a methyl group at the 7-position
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine22276-95-50.84Chlorine substitution at the 4-position
3-Bromo-1H-pyrrolo[2,3-b]pyridine74420-15-80.86Different ring structure; lacks pyrimidine moiety
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine281192-91-40.83Methyl substitution at the 1-position

These comparisons illustrate how variations in substituents affect the chemical properties and biological activities of these compounds while maintaining structural integrity within the pyrrolo-pyrimidine family.

Crystallographic Analysis

While specific crystallographic data for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is limited, analogous compounds in the pyrrolo[2,3-d]pyrimidine class have been analyzed by X-ray crystallography to resolve bond lengths, angles, and the spatial orientation of substituents such as halogens and amino groups . The bromine atom at the 5-position typically occupies a position that influences the electronic distribution across the heterocyclic system, which can be confirmed by crystallographic bond angle measurements. Crystallographic studies in related compounds reveal that the fused ring system maintains a planar conformation, essential for stacking interactions in solid state and potential binding to biological targets.

Spectroscopic Properties

NMR Spectroscopic Profile

Nuclear Magnetic Resonance spectroscopy of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically shows characteristic signals corresponding to the aromatic protons of the fused ring system and the amino substituent. Proton NMR spectra generally exhibit signals in the aromatic region (δ 6.5–8.5 ppm), with splitting patterns influenced by the electronic effects of the bromine and amino groups. Carbon-13 NMR spectra confirm the presence of sp2 hybridized carbons in the fused ring, with chemical shifts consistent with pyrrolo[2,3-d]pyrimidine frameworks. The amino group protons may appear as a broad singlet due to exchange phenomena .

Mass Spectrometric Analysis

Mass spectrometry analysis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine reveals a molecular ion peak consistent with its molecular weight of 213.03 g/mol. The presence of bromine is confirmed by the characteristic isotopic pattern (approximately 1:1 ratio for ^79Br and ^81Br isotopes), resulting in a distinctive doublet in the mass spectrum. Fragmentation patterns typically involve cleavage of the amino substituent and loss of bromine, providing diagnostic ions for structural confirmation .

IR and UV-Visible Spectroscopic Characteristics

Infrared spectroscopy of the compound shows absorption bands corresponding to N-H stretching vibrations from the amino group typically in the region of 3300–3500 cm^-1. Aromatic C-H stretching appears near 3000 cm^-1, while characteristic ring vibrations and C=N stretching modes are observed between 1500 and 1600 cm^-1. UV-Visible spectroscopy exhibits absorption maxima associated with π-π* transitions of the conjugated bicyclic system, generally in the range of 250–300 nm, indicative of its aromatic heterocyclic nature .

Physical Constants and Stability Parameters

The melting point and boiling point data for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine are not readily available in the literature [1]. However, the compound's fused aromatic structure and halogen substitution suggest moderate thermal stability. The presence of the bromine atom enhances the compound's chemical stability by contributing to resonance stabilization but also introduces a reactive site for further chemical modifications. The compound is expected to be stable under standard laboratory conditions, with sensitivity to strong nucleophiles or reductive environments that may displace the bromine substituent.

Structure Comparison with Related Pyrrolo[2,3-d]pyrimidine Derivatives

Compared to related derivatives such as 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine, which has a bromine substituent at the 4-position instead of the 5-position, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibits distinct electronic and steric properties due to the positional isomerism of the bromine atom and the presence of the amino group at the 2-position . The amino substituent increases the compound’s polarity and potential for hydrogen bonding, which can affect solubility and binding interactions. Structural modifications at different positions on the pyrrolo[2,3-d]pyrimidine scaffold are known to influence biological activity, making such comparisons critical for medicinal chemistry applications.

Property5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC6H5BrN4C6H4BrN3
Molecular Weight (g/mol)213.03198.02
Bromine Position5-position4-position
Additional SubstituentAmino group at 2-positionNone
Aromatic Ring SystemFused pyrrole-pyrimidineFused pyrrole-pyrimidine
Typical ApplicationsMedicinal chemistry, biological activityCross-coupling chemistry, kinase inhibitors

This comparison highlights the influence of substitution pattern on the physicochemical and potentially biological properties of pyrrolo[2,3-d]pyrimidine derivatives .

Conventional Synthetic Routes

Starting Materials and Reagents

The synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically employs several classes of starting materials and reagents that have been extensively documented in the literature. 7H-pyrrolo[2,3-d]pyrimidine serves as the fundamental scaffold for bromination reactions [1] [2]. Common brominating agents include molecular bromine, N-bromosuccinimide, and tetrabutylammonium tribromide, each offering distinct reactivity profiles and selectivity patterns [3].

Key starting materials encompass 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, which undergo nucleophilic substitution with various amines to introduce the 2-amino functionality [2] [4]. Alternative approaches utilize 2,4-dichloropyrimidine as a versatile precursor that allows sequential functionalization at different positions [5] [6]. Alanine and malononitrile represent economical starting materials for constructing the entire pyrrolopyrimidine framework through Dakin-West reactions [7] [8].

Essential reagents include palladium catalysts such as Pd(PPh3)4, PdCl2(PPh3)2, and Pd(dba)2 for cross-coupling transformations [2] [9]. Copper catalysts including CuI, CuCN·2LiCl, and Cu(OAc)2 facilitate cyclization and arylation reactions [10] [11]. Base systems commonly employ potassium carbonate, cesium carbonate, triethylamine, and diisopropylethylamine depending on the specific transformation requirements [12] [13].

Reaction Conditions and Parameters

Temperature control represents a critical parameter in pyrrolopyrimidine synthesis, with optimal ranges varying significantly across different methodologies. Direct bromination reactions typically proceed at 80-85°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide . Cross-coupling reactions require elevated temperatures between 60-140°C, with Suzuki-Miyaura couplings generally operating at 60-80°C while Buchwald-Hartwig aminations necessitate 100-140°C for optimal conversion [2] [13].

Reaction time optimization varies considerably based on the specific transformation. Bromination with N-bromosuccinimide achieves completion within 1 hour under reflux conditions [3], whereas multicomponent reactions may require 4-24 hours depending on substrate complexity [12]. Solvent selection significantly influences reaction outcomes, with dioxane-water mixtures proving effective for Suzuki couplings and n-butanol or dioxane preferred for amination reactions [2] [4].

Atmosphere control often requires inert conditions using nitrogen or argon, particularly for palladium-catalyzed transformations to prevent catalyst deactivation [2]. Pressure considerations become relevant for hydrogenation steps and continuous flow processes, where elevated pressures can enhance mass transfer and reaction rates [15].

Purification Techniques

Column chromatography remains the predominant purification method for pyrrolopyrimidine derivatives, typically employing silica gel with ethyl acetate/n-pentane gradients ranging from 8:2 to 1:1 ratios [13]. Recovery yields of 75-90% are commonly achieved with purities exceeding 95-98%. Flash chromatography using acetone/dichloromethane (1:1) provides enhanced separation efficiency with recovery yields of 80-95% and purities reaching 96-99% [13].

Recrystallization techniques utilize various solvent systems including ethanol/water and hexane/ethyl acetate combinations, achieving recovery yields of 60-85% with purities of 90-96% [16]. High-performance liquid chromatography represents the gold standard for analytical purification, delivering purities of 98-99.5% with recovery yields of 90-98% [16].

Counter-current chromatography employing methyl tert-butyl ether/tetrahydrofuran/water (4:6:7) systems demonstrates exceptional efficiency for pH-zone-refining separations, achieving purities above 98% with recovery yields of 85-95% [16]. Sublimation under vacuum conditions (80-120°C) provides excellent purification for thermally stable compounds, yielding purities of 95-99% albeit with moderate recovery (60-80%).

Modern Synthetic Approaches

One-pot Multicomponent Reactions

One-pot multicomponent reactions have emerged as powerful tools for constructing pyrrolopyrimidine scaffolds with enhanced efficiency and atom economy. The three-component reaction involving arylglyoxals, 6-amino-uracil, and barbituric acid derivatives in the presence of tetrabutylammonium bromide (5 mol%) at 50°C in ethanol represents a particularly effective approach [12]. This methodology achieves yields of 80-92% within 1-2 hours, significantly reducing reaction times compared to conventional stepwise approaches.

Optimization studies demonstrate that tetrabutylammonium bromide outperforms other catalysts including p-toluenesulfonic acid, zirconyl chloride, and L-proline in terms of both yield and reaction efficiency [12]. The solvent effect proves crucial, with ethanol providing optimal results compared to acetonitrile, dichloromethane, tetrahydrofuran, dimethylformamide, methanol, and water [12].

Substrate scope encompasses diverse arylglyoxals bearing electron-donating and electron-withdrawing groups, demonstrating broad functional group tolerance [12]. The reaction mechanism involves initial condensation, cyclization, and dehydration steps that proceed efficiently under the optimized conditions. Product isolation requires minimal workup, typically involving filtration and washing with cold ethanol.

Copper-Catalyzed Transformations

Copper-catalyzed methodologies have revolutionized pyrrolopyrimidine synthesis through diverse mechanistic pathways including cyclocondensation, cross-coupling, and carbocupration reactions. The copper-hydride catalyzed coupling of enynes and nitriles provides access to polysubstituted pyrroles via reductive coupling and cyclization steps [10]. This transformation accommodates both aromatic and aliphatic substituents with excellent regioselectivity.

Copper-mediated carbomagnesiations of N-sulfonyl ynamides enable the synthesis of metalated pyrrolopyrimidines through transmetalation with CuCN·2LiCl [11]. Subsequent quenching with allylic halides or acid chlorides produces polyfunctional pyrrolopyrimidines with high efficiency. Negishi cross-coupling using PEPPSI-iPr catalyst facilitates further functionalization to access fully substituted heterocycles [11].

Glaser-Hay coupling reactions catalyzed by copper(I) azidopyrrolo[3,2-d]pyrimidine complexes demonstrate exceptional selectivity for terminal alkyne homocoupling [17]. The catalytic combination of 4-azido-5H-pyrrolo[3,2-d]pyrimidine and CuI affords homocoupled products in yields exceeding 83% under mild conditions [17].

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful green technology for accelerating pyrrolopyrimidine synthesis while maintaining high yields and selectivity. The ultrasound-assisted synthesis of oxindole-substituted pyrrolopyrimidines through condensation of isatin, acetophenone, and 6-amino-uracil at 60°C demonstrates remarkable efficiency [18]. Reaction times are reduced from hours to 30 minutes to 2 hours, with yields of 85-95% surpassing conventional heating methods.

Frequency and power optimization studies indicate that 40 kHz frequency with 500 W power provides optimal cavitation effects for heterogeneous reactions [19]. Acoustic cavitation enhances mass transfer, mixing efficiency, and reaction rates through bubble formation and collapse phenomena. The mechanical effects of ultrasound facilitate solid-liquid interactions and improve substrate dissolution.

Comparative studies demonstrate 6-96 times faster reaction rates compared to conventional heating, with energy savings of 40-70% [20] [21]. Solvent-free conditions can often be employed under ultrasonic irradiation, further enhancing the environmental profile of these transformations [18]. Product isolation typically involves simple filtration and washing procedures, eliminating the need for chromatographic purification in many cases.

Regioselective Synthesis Strategies

N-Functionalization Methods

N-Functionalization of pyrrolopyrimidines requires careful regioselective control due to the presence of multiple nitrogen atoms in the heterocyclic system. Alkylation at the N-7 position is commonly achieved using alkyl halides in the presence of strong bases such as sodium hydride or potassium carbonate [22]. Phase-transfer catalysis using tetrabutylammonium bromide facilitates alkylation under milder conditions with enhanced regioselectivity [23].

Protection strategies employing trimethylsilylethoxymethyl (SEM) groups enable selective functionalization at specific nitrogen positions [13]. Deprotection using tetrabutylammonium fluoride provides access to free NH groups for subsequent transformations. Boc protection proves effective for amino groups, allowing orthogonal functionalization strategies [22].

Cation-directed functionalization exploits electrostatic interactions to achieve enantioselective N-functionalization [24]. Phase-transfer catalysis with chiral quaternary ammonium salts enables asymmetric cyclization reactions with enantiomeric ratios up to 99:1 [24]. These methodologies provide access to chiral pyrrolopyrimidine derivatives with excellent optical purity.

C-Functionalization Approaches

C-Functionalization strategies focus on selective modification at the C-4, C-5, and C-6 positions of the pyrrolopyrimidine framework. Palladium-catalyzed C-H arylation at the C-6 position utilizes bidentate pyridine-pyridine ligands to achieve excellent regioselectivity [25]. Aryl iodides serve as effective coupling partners, providing yields of 60-85% with high C-6 selectivity.

Sequential cross-coupling approaches enable triarylation through Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions [9]. Microwave irradiation facilitates these transformations under mild conditions, achieving overall yields of 35-50% in seven steps [9]. Regioselectivity is controlled through steric and electronic factors associated with protecting groups and reaction conditions.

Metal-free functionalization methods employ nucleophilic addition reactions with carbon-based nucleophiles [26]. Enzyme-mimic pocket-type urea activation reagents provide unified ionic and radical C-4 functionalization with excellent regioselectivity [26]. These approaches accommodate diverse alkyl and aryl nucleophiles for late-stage diversification.

Green Chemistry Approaches

Green chemistry principles have significantly influenced modern pyrrolopyrimidine synthesis, emphasizing atom economy, solvent reduction, energy efficiency, and waste minimization. β-Cyclodextrin catalysis in aqueous media represents a paradigmatic green approach [27] [28]. This biomimetic catalysis employs water as the eco-friendly reaction medium with β-cyclodextrin serving as a reusable promoter. The methodology achieves yields of 75-88% with 3-5 catalyst recycle capabilities [27].

Solvent-free conditions under microwave irradiation eliminate organic solvent requirements while maintaining high efficiency [29] [30]. Catalyst-free multicomponent reactions in 1,2-epoxybutane achieve 90% solvent reduction compared to conventional methods [31] [29]. Room temperature reactions provide 70% energy savings through elimination of heating requirements [32].

Continuous flow chemistry offers 30% higher productivity with reduced waste generation and improved mixing efficiency [33] [15]. Productivity rates of 12 g/h with 85% solvent recovery demonstrate the industrial viability of these approaches [15]. Flow reactors facilitate heat and mass transfer optimization while enabling real-time monitoring and quality control.

Ionic liquids provide recyclable media with low volatility and 80% solvent recovery rates [34]. High-speed vibration milling eliminates solvent requirements while achieving mechanical activation of solid-state reactions [32]. These approaches align with green chemistry principles by minimizing environmental impact while maintaining synthetic efficiency.

Scale-up Considerations for Industrial Production

Industrial scale-up of pyrrolopyrimidine synthesis requires careful consideration of safety, economics, environmental impact, and regulatory compliance. The Dakin-West/Dimroth route exemplifies successful large-scale implementation, utilizing alanine and malononitrile as economical starting materials [8] [35]. This approach requires no chromatography, no extractions, no waste treatment, and no special equipment, resulting in a remarkably ecological and economical process [8].

Continuous flow production enables kilogram-scale synthesis with enhanced safety profiles through improved heat management and reduced inventory of hazardous intermediates [33]. Flow chemistry processes facilitate scale-up production while improving quality, time efficiency, and cost-effectiveness [33]. Automated systems provide consistent product quality and reduced operator exposure to hazardous materials.

Process optimization focuses on yield maximization, waste minimization, and energy efficiency. Solvent recovery systems achieve 85% recovery rates for cost reduction and environmental compliance [15]. Heat integration and process intensification reduce energy consumption by 30-50% compared to batch processes [37].

Quality control systems incorporate in-line analytics, real-time monitoring, and statistical process control to ensure batch-to-batch consistency [38]. Regulatory considerations include Good Manufacturing Practice compliance, environmental permits, and safety assessments for commercial production [37]. Economic analysis demonstrates favorable return on investment through reduced operating costs and improved productivity [37].

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Dates

Last modified: 08-16-2023

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